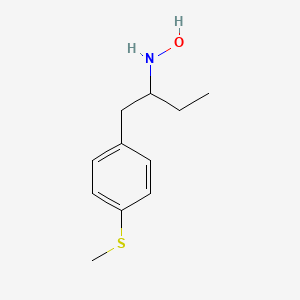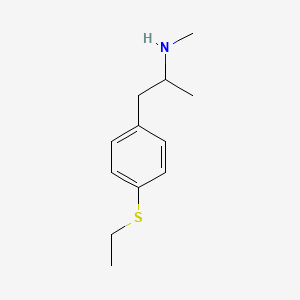
2-N-Ethylamino-1-(4-methylthiophenyl)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-N-Éthylamino-1-(4-méthylthiophényl)propane est un composé chimique qui appartient à la classe des phénéthylamines. Ce composé est caractérisé par la présence d'un groupe éthylamino lié à une chaîne propane, qui est en outre reliée à un groupe 4-méthylthiophényl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-N-Éthylamino-1-(4-méthylthiophényl)propane implique généralement la réaction de la 4-méthylthiophénylacétone avec l'éthylamine dans des conditions contrôlées. La réaction est généralement effectuée en présence d'un agent réducteur tel que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour faciliter la formation du produit souhaité. Les conditions réactionnelles, notamment la température et le solvant, sont optimisées pour obtenir des rendements élevés et une pureté élevée du composé.
Méthodes de production industrielle
La production industrielle du 2-N-Éthylamino-1-(4-méthylthiophényl)propane suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour assurer une production efficace et rentable. Les conditions réactionnelles sont soigneusement surveillées et contrôlées pour maintenir la cohérence et la qualité du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-N-Éthylamino-1-(4-méthylthiophényl)propane subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les sulfoxydes ou les sulfones correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses amines ou ses alcools correspondants.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe éthylamino peut être remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Des nucléophiles comme les halogénures, les amines et les thiols peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines et alcools.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de recherche scientifique
Chimie : Il sert de précurseur pour la synthèse de molécules plus complexes et de réactif en synthèse organique.
Biologie : Le composé a été étudié pour ses interactions avec les macromolécules biologiques et son potentiel en tant que sonde biochimique.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques et d'agrochimiques.
Mécanisme d'action
Le mécanisme d'action du 2-N-Éthylamino-1-(4-méthylthiophényl)propane implique son interaction avec des cibles moléculaires spécifiques, telles que le transporteur de la sérotonine (SERT). Le composé inhibe la recapture de la sérotonine, augmentant ainsi sa disponibilité dans la fente synaptique. Cette action est médiée par la liaison du composé au transporteur, ce qui empêche la réabsorption de la sérotonine dans le neurone présynaptique .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-N-Ethylamino-1-(4-methylthiophenyl)propane involves its interaction with specific molecular targets, such as the serotonin transporter (SERT). The compound inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This action is mediated through the binding of the compound to the transporter, which prevents the reabsorption of serotonin into the presynaptic neuron .
Comparaison Avec Des Composés Similaires
Le 2-N-Éthylamino-1-(4-méthylthiophényl)propane peut être comparé à d'autres composés similaires, tels que :
2-Méthyl-1-(4-méthylthiophényl)-2-morpholinopropan-1-one : Ce composé partage un cadre structurel similaire mais diffère par la présence d'un cycle morpholine au lieu d'un groupe éthylamino.
Phénéthylamines α-alkylées substituées par du soufre : Ces composés présentent des groupes contenant du soufre similaires et présentent des activités biologiques comparables.
Propriétés
Formule moléculaire |
C12H19NS |
|---|---|
Poids moléculaire |
209.35 g/mol |
Nom IUPAC |
N-ethyl-1-(4-methylsulfanylphenyl)propan-2-amine |
InChI |
InChI=1S/C12H19NS/c1-4-13-10(2)9-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3 |
Clé InChI |
LAWDOCPCCFOXQO-UHFFFAOYSA-N |
SMILES canonique |
CCNC(C)CC1=CC=C(C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-m-Tolyl-1H-[1,8]naphthyridin-4-one](/img/structure/B10841960.png)
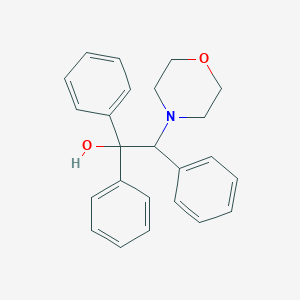
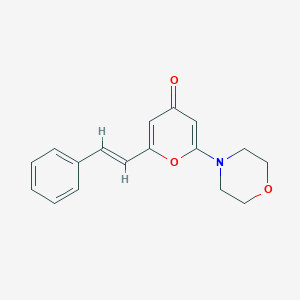
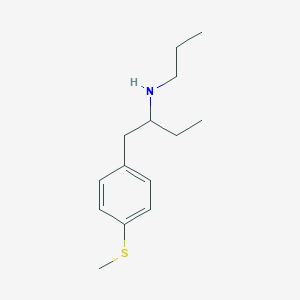

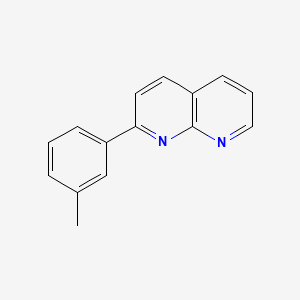
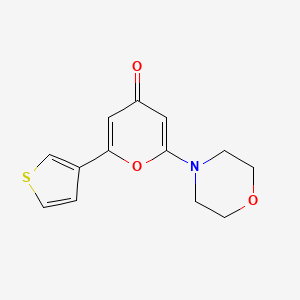
![2-Morpholin-4-yl-benzo[h]chromene-4-thione](/img/structure/B10842005.png)

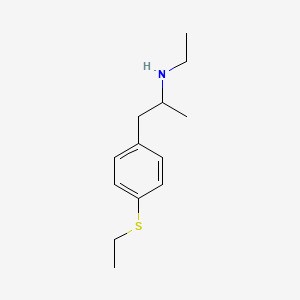
![2-Naphthalen-2-yl-1H-[1,8]naphthyridin-4-one](/img/structure/B10842028.png)
